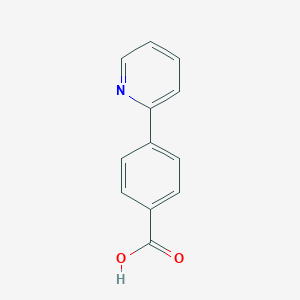

4-(Pyridin-2-yl)benzoic acid

Übersicht

Beschreibung

4-(Pyridin-2-yl)benzoic acid is an organic compound with the molecular formula C12H9NO2. It consists of a benzoic acid moiety substituted with a pyridin-2-yl group at the para position. This compound is known for its applications in various fields, including organic synthesis, material science, and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)benzoic acid typically involves the reaction of 2-bromopyridine with benzoic acid under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Pyridin-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyridine ring can be reduced under specific conditions to yield hydrogenated products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products:

Oxidation: Corresponding carboxylate derivatives.

Reduction: Hydrogenated pyridine derivatives.

Substitution: Nitro or halogen-substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-(Pyridin-2-yl)benzoic acid serves as a significant building block in pharmaceutical development. Its derivatives have been synthesized and evaluated for biological activity, particularly as potential anti-HIV agents. For instance, a study synthesized novel derivatives of this compound and assessed their inhibitory effects on HIV-1, revealing several compounds with moderate to high efficacy against viral growth without significant cytotoxicity on cell lines . The ability of this compound to interact with specific receptors in the brain also positions it as a candidate for drugs targeting neurological disorders.

Material Science

In material science, this compound is utilized in developing advanced materials such as polymers and coatings. Its incorporation improves thermal stability and chemical resistance, essential attributes for industrial applications . The compound's unique structure allows for enhanced reactivity, making it suitable for creating materials that withstand harsh environmental conditions.

Organic Synthesis

The compound is widely recognized as a versatile intermediate in organic synthesis. It facilitates the efficient creation of complex molecules, which is crucial for both academic research and industrial applications. Researchers have leveraged its reactivity to develop various organic compounds through diverse synthetic pathways . This versatility extends to the synthesis of ligands used in coordination chemistry and catalysis.

Agricultural Chemistry

In agricultural chemistry, this compound is incorporated into formulations of agrochemicals, particularly herbicides. Its structural properties enhance the efficacy and selectivity of these herbicides, improving weed control while minimizing damage to crops . This application underscores the compound's role in sustainable agriculture practices.

Analytical Chemistry

The compound also finds applications in analytical chemistry, where it is employed in methods for detecting and quantifying various substances. Its properties enable reliable results in quality control processes across multiple industries . The ability to form stable complexes with metal ions further enhances its utility in analytical methods.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-(Pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. These interactions can influence various biochemical pathways, making the compound valuable in medicinal chemistry and catalysis .

Vergleich Mit ähnlichen Verbindungen

- 3-(Pyridin-2-yl)benzoic acid

- 4-(Pyridin-4-yl)benzoic acid

- 4-(Pyridin-3-yl)benzoic acid

Comparison: 4-(Pyridin-2-yl)benzoic acid is unique due to the position of the pyridine ring, which influences its reactivity and coordination behavior. Compared to its isomers, it exhibits distinct properties in terms of binding affinity and stability in complex formation. This makes it a preferred choice in specific applications, such as the synthesis of metal-organic frameworks and coordination polymers .

Biologische Aktivität

4-(Pyridin-2-yl)benzoic acid, a compound characterized by its unique pyridine and benzoic acid moieties, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHNO, with a molecular weight of 201.21 g/mol. Its structure features a pyridine ring at the para position relative to the carboxylic acid group of benzoic acid, which is critical for its biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that pyridine derivatives can significantly inhibit the proliferation of various cancer cell lines. For instance, research indicates that modifications in the pyridine structure can enhance antiproliferative effects against HeLa and MDA-MB-231 cell lines, with IC values demonstrating improved efficacy when hydroxyl groups are introduced .

- Antiviral Activity : A series of derivatives based on the structure of this compound have been evaluated for their inhibitory effects against HIV-1. Notably, compounds with similar structural features exhibited moderate to potent activity against HIV-1, with some derivatives achieving over 80% inhibition at specific concentrations .

- Antimicrobial Properties : The compound has also been assessed for its antimicrobial properties, showing effectiveness against various bacterial strains. The presence of the pyridine ring is believed to enhance interaction with microbial targets, leading to increased antibacterial activity .

Antitumor Activity

A study investigated the antiproliferative effects of various pyridine derivatives, including this compound. The results indicated that compounds with additional functional groups significantly reduced cell viability in cancer cell lines (e.g., IC values as low as 0.021 μM for specific derivatives) .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | HeLa | 0.058 |

| Derivative A | MDA-MB-231 | 0.035 |

| Derivative B | A549 | 0.021 |

Antiviral Activity

In a study focusing on anti-HIV agents, several derivatives of this compound were synthesized and tested. Among them, compounds showed substantial inhibition of HIV-1 replication in vitro:

| Compound | Inhibition (%) at 100 μM |

|---|---|

| Compound 1c | 84.00 |

| Compound 1d | 76.42 |

| Compound 1e | 80.50 |

These findings suggest that structural modifications can lead to enhanced antiviral efficacy.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Interaction with Enzymatic Targets : The carboxylic acid group may facilitate binding to active sites on enzymes involved in tumor progression or viral replication.

- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, contributing to their antiproliferative effects.

- Inhibition of Signal Transduction Pathways : Some studies suggest that these compounds may interfere with key signaling pathways that regulate cell growth and survival.

Eigenschaften

IUPAC Name |

4-pyridin-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIPNZHMXANQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356322 | |

| Record name | 4-(Pyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-62-0 | |

| Record name | 4-(Pyridin-2-yl)benzoic acid. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Pyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Pyridyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(PYRIDIN-2-YL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43R8HY6XXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(pyridin-2-yl)benzoic acid bind to the CYP199A4 enzyme compared to 4-(pyridin-3-yl)benzoic acid?

A: Both this compound and 4-(pyridin-3-yl)benzoic acid interact with the CYP199A4 enzyme, but their binding modes differ. [, ] 4-(Pyridin-3-yl)benzoic acid directly coordinates with the heme iron through its nitrogen atom, displacing the aqua ligand. In contrast, this compound binds in a way that retains the aqua ligand. [, ] This difference in binding is attributed to the different positions of the nitrogen atom on the pyridine ring.

Q2: What spectroscopic techniques were used to investigate the binding of this compound to CYP199A4? What information did these techniques provide?

A: Researchers employed UV-Vis spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and redox potential measurements to study the interaction of this compound with CYP199A4. [, ] UV-Vis spectroscopy revealed distinct type II spectral shifts upon binding, indicating interaction with the heme iron. [, ] EPR provided information about the spin state of the heme iron in the presence of the compound. [, ] Redox potential measurements helped correlate binding modes with the enzyme's ability to accept or donate electrons. [, ]

Q3: Why is understanding the different binding modes of compounds like this compound to CYP199A4 important?

A: Cytochrome P450 enzymes play a crucial role in metabolizing a wide range of compounds, including drugs and xenobiotics. Understanding how different molecules, like this compound, bind to these enzymes can provide valuable insights into their metabolism and potential interactions with other drugs. [, ] This knowledge is essential for drug discovery and development, allowing for the design of safer and more effective pharmaceuticals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.